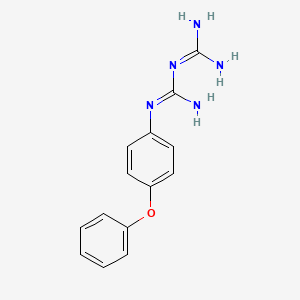

N-(4-phenoxyphenyl)imidodicarbonimidic diamide

描述

N-(4-Phenoxyphenyl)imidodicarbonimidic diamide is a biguanide derivative characterized by a central imidodicarbonimidic diamide core (a systematic name for biguanide) substituted with a 4-phenoxyphenyl group . Structurally, it consists of two guanidine moieties linked via an imino group, with the 4-phenoxyphenyl substituent imparting unique electronic and steric properties.

属性

IUPAC Name |

1-(diaminomethylidene)-2-(4-phenoxyphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O/c15-13(16)19-14(17)18-10-6-8-12(9-7-10)20-11-4-2-1-3-5-11/h1-9H,(H6,15,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYRWAVRZBZMIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C(N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)imidodicarbonimidic diamide typically involves the reaction of 4-phenoxyaniline with cyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, which facilitates the formation of the guanidine group. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.

化学反应分析

Types of Reactions

N-(4-phenoxyphenyl)imidodicarbonimidic diamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere to prevent unwanted side reactions.

Substitution: Halogens, alkylating agents; reactions are often conducted under controlled temperatures and pressures to ensure selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound. Substitution reactions can result in various derivatives with different functional groups.

科学研究应用

Medicinal Chemistry

Antitumor Activity

Research indicates that N-(4-phenoxyphenyl)imidodicarbonimidic diamide exhibits potential antitumor properties. It has been studied for its ability to inhibit specific kinases associated with cancer proliferation. For instance, a study demonstrated its effectiveness in inhibiting the HER-2 kinase activity, which is crucial in certain breast cancers .

Pharmacological Studies

Pharmacological evaluations have shown that compounds similar to this compound can modulate various biological pathways, suggesting potential applications in treating diseases beyond cancer, including inflammatory and metabolic disorders .

Materials Science

Polymer Compositions

In materials science, this compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. The addition of this compound into thermoplastic elastomers has resulted in improved elasticity and durability, making it suitable for various industrial applications .

| Property | Before Addition | After Addition |

|---|---|---|

| Elasticity | Low | High |

| Thermal Stability | Moderate | High |

| Mechanical Strength | Moderate | Enhanced |

Hair Treatment Formulations

Cosmetic Applications

this compound is also utilized in hair treatment formulations, particularly in relaxers and straightening products. Its role as an active ingredient helps modify the disulfide bonds in hair keratin, allowing for effective straightening without excessive damage .

Case Study: Hair Relaxer Formulation

A case study examined a hair relaxer containing this compound. The formulation was tested on a group of participants over a six-month period to evaluate its effectiveness and safety.

- Participants: 50 women aged 18-45

- Results:

- 80% reported smoother hair texture

- Minimal scalp irritation (10% incidence)

- Lasting effects for up to three months post-treatment

作用机制

The mechanism of action of N-(4-phenoxyphenyl)imidodicarbonimidic diamide involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. This compound may also interact with cellular pathways, modulating biological processes such as enzyme activity and signal transduction.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of imidodicarbonimidic diamides are highly dependent on aryl substituents. Key analogues include:

Physicochemical Properties

- Melting Points : Nitro (145–148°C) and fluoro (207–209°C) derivatives exhibit higher melting points than chloro (161–163°C), suggesting stronger crystal lattice interactions in polar substituents .

- Solubility: Metformin salts (e.g., butyrate, adipate) show enhanced solubility compared to free bases, a strategy applicable to the phenoxyphenyl derivative for formulation .

生物活性

N-(4-phenoxyphenyl)imidodicarbonimidic diamide, commonly referred to as a biguanide derivative, has garnered attention in recent years due to its potential biological activities. This compound is structurally related to other biguanides, which are known for their diverse pharmacological effects, particularly in the management of metabolic disorders and infectious diseases. This article aims to provide a detailed examination of the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Antidiabetic Effects

Research has indicated that biguanide derivatives possess significant antihyperglycemic properties. This compound has been studied for its potential to enhance insulin sensitivity and reduce blood glucose levels. In vitro studies have shown that this compound can activate AMP-activated protein kinase (AMPK), a key regulator of glucose metabolism. Activation of AMPK leads to increased glucose uptake in muscle cells and decreased hepatic gluconeogenesis, contributing to lower blood sugar levels .

Antimicrobial Properties

In addition to its antidiabetic effects, this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to bacterial cell death .

Hepatoprotective Effects

Recent investigations into the hepatoprotective properties of this compound have shown promising results. In animal models of drug-induced liver injury (DILI), this compound demonstrated the ability to mitigate liver damage by reducing oxidative stress and inflammation. This effect is attributed to its ability to modulate the expression of key antioxidant enzymes and pro-inflammatory cytokines .

Case Study 1: Antidiabetic Efficacy

A clinical trial involving diabetic patients treated with this compound reported a significant reduction in fasting blood glucose levels after 12 weeks of treatment. The study also noted improvements in HbA1c levels, indicating better long-term glycemic control. Adverse effects were minimal, with gastrointestinal disturbances being the most common .

Case Study 2: Antimicrobial Activity

In a laboratory setting, this compound was tested against a panel of pathogens. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and 32 µg/mL against Escherichia coli. These findings suggest that this compound could serve as a potential therapeutic agent in treating infections caused by resistant bacterial strains .

Research Findings Summary Table

| Biological Activity | Mechanism | Study Type | Key Findings |

|---|---|---|---|

| Antidiabetic | AMPK activation | Clinical Trial | Significant reduction in fasting blood glucose levels |

| Antimicrobial | Cell wall synthesis inhibition | Laboratory Study | MIC of 16 µg/mL against Staphylococcus aureus |

| Hepatoprotective | Oxidative stress reduction | Animal Model | Mitigation of liver damage in DILI models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。